molecular formula C20H22N2O4 B2483739 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide CAS No. 941934-50-5

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2483739
CAS No.: 941934-50-5
M. Wt: 354.406
InChI Key: PGFVUGDOOSADNM-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that features a pyrrolidinone ring, a methoxy group, and a phenoxyacetamide moiety

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14-5-8-16(9-6-14)26-13-19(23)21-15-7-10-18(25-2)17(12-15)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFVUGDOOSADNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Pathways

Retrosynthetic Analysis

The target molecule can be dissected into three key building blocks:

  • 4-Methoxy-3-(2-oxopyrrolidin-1-yl)aniline : Serves as the aromatic amine backbone.
  • 2-(4-Methylphenoxy)acetyl chloride : Provides the acetamide side chain.
  • Coupling agents : Facilitate amide bond formation.

A retrosynthetic approach suggests sequential assembly of the pyrrolidinone ring, followed by etherification and amidation steps.

Stepwise Synthesis

Synthesis of 4-Methoxy-3-(2-Oxopyrrolidin-1-yl)Aniline

The pyrrolidinone moiety is introduced via cyclization of γ-aminobutyric acid derivatives. For example, 4-methoxy-3-nitroaniline undergoes reductive amination with γ-butyrolactam under hydrogenation conditions (H₂, Pd/C, 50–60°C) to yield the intermediate amine.

Reaction Conditions:

  • Solvent: Ethanol or isopropanol
  • Catalyst: 10% Pd/C
  • Temperature: 60°C
  • Yield: ~75%
Preparation of 2-(4-Methylphenoxy)Acetyl Chloride

4-Methylphenol is reacted with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(4-methylphenoxy)acetic acid, which is subsequently treated with thionyl chloride (SOCl₂) to generate the acyl chloride.

Optimization Note:

  • Excess SOCl₂ (1.5 equiv) ensures complete conversion to the acyl chloride.
Amide Coupling

The final step involves reacting 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with 2-(4-methylphenoxy)acetyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.

Critical Parameters:

  • Temperature: 0–5°C (to minimize side reactions)
  • Molar Ratio: 1:1.1 (acyl chloride to amine)
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Alternative Methodologies

One-Pot Sequential Reactions

Recent patents describe a streamlined one-pot approach combining pyrrolidinone formation and amidation. Starting from 4-methoxy-3-aminophenyl acetate , the pyrrolidinone ring is constructed via intramolecular cyclization using trimethyl orthoformate (TMOF) in dimethylacetamide (DMA) at 115°C. Subsequent in-situ reaction with 2-(4-methylphenoxy)acetic acid and carbodiimide coupling agents (e.g., EDC/HOBt) yields the target compound.

Advantages:

  • Reduced purification steps
  • Overall yield: 65–70%

Enzymatic Catalysis

Preliminary studies suggest lipase-mediated amidation as a greener alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction between 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline and 2-(4-methylphenoxy)acetic acid in tert-butanol at 40°C, achieving 58% yield.

Reaction Mechanisms and Stereochemical Considerations

Pyrrolidinone Cyclization

The formation of the 2-oxopyrrolidin-1-yl group proceeds via a nucleophilic attack by the amine on the γ-carbon of γ-butyrolactam, followed by dehydration (Figure 1):

$$
\text{4-Methoxy-3-nitroaniline} + \gamma\text{-butyrolactam} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Intermediate} \xrightarrow{\Delta} \text{Pyrrolidinone derivative}
$$

Amide Bond Formation

The Schotten-Baumann reaction mechanism dominates the acylation step, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, facilitated by TEA (Figure 2).

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMA, NMP) enhance reaction rates by stabilizing ionic intermediates (Table 1):

Solvent Reaction Time (h) Yield (%)
DMA 6 78
DMF 8 72
Toluene 12 45

Catalytic Systems

Palladium-based catalysts (Pd/C, Pd(OAc)₂) outperform Nickel catalysts in hydrogenation steps, reducing reaction times by 30%.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (Rf = 0.3)
  • HPLC : Chiral separation using amylose-derived columns (≥98% purity)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, NH), 3.82 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃)
  • IR (KBr): ν 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H)

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide. In vitro experiments have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. For instance, it has been reported to inhibit the growth of MDA-MB-231 (breast cancer) and A549 (lung cancer) cells by inducing apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that it may have potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase, an enzyme linked to Alzheimer’s disease. In animal models, it has shown promise in improving cognitive function and reducing neuroinflammation .

Antimicrobial Activity

Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds were around 256 µg/mL, indicating moderate effectiveness against these bacteria .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis, particularly in breast and lung cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Studies

A recent investigation explored the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The study found that administration of this compound significantly improved memory performance and reduced amyloid plaque accumulation in the brain, supporting its potential therapeutic role in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The pyrrolidinone ring and phenoxyacetamide moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-methoxyphenyl]-2-(4-methylphenoxy)acetamide: Lacks the pyrrolidinone ring, which may affect its biological activity.

    N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide: Similar structure but without the methyl group on the phenoxy ring.

    N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide: Contains a chlorine atom instead of a methyl group, which can influence its reactivity and interactions.

Uniqueness

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Biological Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C25H27N3O4
  • Molecular Weight : 433.49 g/mol
  • LogP : 3.4
  • Polar Surface Area : 77 Ų
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Specifically, it has been shown to influence the activity of growth factors and their receptors, which play crucial roles in cancer progression and other diseases.

Biological Activities

  • Anticancer Activity
    • Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). For instance, compounds structurally related to this compound have shown IC50 values ranging from 0.02 to 0.08 μmol/mL against these cell lines, indicating potent antiproliferative properties compared to standard chemotherapeutics like doxorubicin .
  • Antioxidant Activity
    • The compound has also been evaluated for its antioxidant properties. In vitro assays have indicated that it can scavenge free radicals effectively, showcasing a mechanism that may contribute to its anticancer effects by reducing oxidative stress in cells .
  • Neuroprotective Effects
    • Preliminary research suggests potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways. This aspect is particularly relevant in the context of neurodegenerative diseases where inflammation plays a key role .

Case Study 1: Anticancer Efficacy

A study published in PubMed examined a series of compounds related to this compound for their anticancer properties. The results indicated that specific derivatives exhibited significant antiproliferative activity against A549 and HCT116 cell lines with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antioxidant Potential

Another investigation focused on the DPPH radical-scavenging ability of the compound, revealing moderate antioxidant activity at concentrations up to 100 μg/mL. This finding highlights the potential for developing this compound as a therapeutic agent not only in oncology but also in oxidative stress-related conditions .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (μmol/mL)Reference
AntiproliferativeA5490.04
AntiproliferativeMCF70.06
AntiproliferativeHCT1160.02
AntioxidantDPPH ScavengingModerate (100 μg/mL)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide?

  • Methodological Answer : Multi-step organic synthesis is typically employed, leveraging Ugi multicomponent reactions (MCRs) or nucleophilic substitution. For example:
  • Step 1 : Condensation of 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with activated acetamide precursors.
  • Step 2 : Introduction of the 4-methylphenoxy group via etherification under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Key Conditions : Use anhydrous solvents (e.g., DCM), controlled temperature (-20°C to 80°C), and catalysts like TMSOTf for regioselectivity .
  • Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC. Structural confirmation requires ¹H/¹³C NMR and HRMS .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : Assign peaks for the methoxy group (~δ 3.8 ppm), pyrrolidinone carbonyl (~δ 170 ppm in ¹³C), and aromatic protons (δ 6.5–7.5 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (theoretical: ~394.42 g/mol).
  • Data Interpretation : Compare spectral data with analogs (e.g., 2-oxopyrrolidine derivatives) to resolve ambiguities .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Test via saturation assays (e.g., shake-flask method).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Light-sensitive; store in amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

  • Methodological Answer :
  • In Vitro Assays : Perform dose-response studies across multiple cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli).
  • Mechanistic Studies : Use molecular docking to predict target binding (e.g., kinase or protease active sites). Validate with enzymatic inhibition assays .
  • Data Normalization : Account for variations in experimental protocols (e.g., incubation time, solvent controls) through meta-analysis .

Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Derivatization : Modify the 4-methylphenoxy group to enhance bioavailability (e.g., introduce sulfonyl or PEGylated chains).
  • Prodrug Design : Convert the acetamide to a hydrolyzable ester for improved absorption.
  • In Vivo Testing : Use rodent models to assess oral bioavailability and plasma half-life. Monitor metabolites via LC-MS/MS .

Q. How do structural modifications at the pyrrolidinone ring affect bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with substituents at the pyrrolidinone nitrogen (e.g., alkyl, aryl groups).
  • Biological Evaluation : Compare IC₅₀ values in cytotoxicity assays.
  • Computational Analysis : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

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